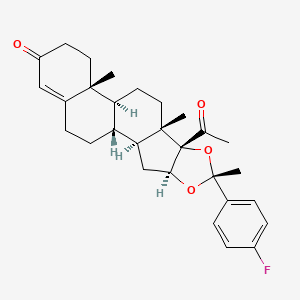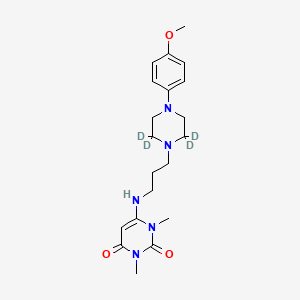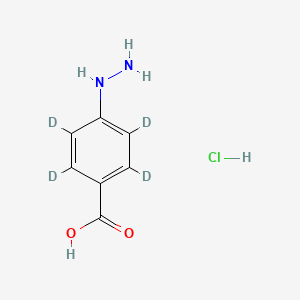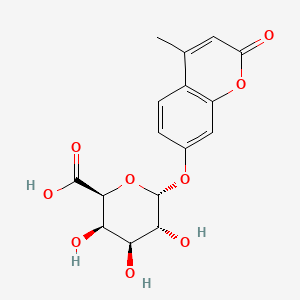
6-Amino-5-nitroso-3-methyluracil-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-5-nitroso-3-methyluracil-d3 is a deuterated derivative of 6-Amino-5-nitroso-3-methyluracil. This compound is primarily used in biochemical and proteomics research. It has a molecular formula of C5H3D3N4O3 and a molecular weight of 173.14 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-nitroso-3-methyluracil-d3 typically involves the incorporation of deuterium atoms into the parent compound, 6-Amino-5-nitroso-3-methyluracil. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to meet research-grade standards .
化学反应分析
Types of Reactions
6-Amino-5-nitroso-3-methyluracil-d3 can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-Amino-5-nitro-3-methyluracil, while reduction may produce 6-Amino-3-methyluracil .
科学研究应用
6-Amino-5-nitroso-3-methyluracil-d3 is used extensively in scientific research due to its unique properties:
Chemistry: It serves as a precursor or intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies involving nucleic acid analogs and enzyme interactions.
Medicine: Research into potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
作用机制
The mechanism of action of 6-Amino-5-nitroso-3-methyluracil-d3 involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, influencing cellular oxidative stress pathways. The amino group allows for hydrogen bonding and interactions with nucleic acids and proteins, potentially affecting their function and stability .
相似化合物的比较
Similar Compounds
6-Amino-1-methyl-5-nitrosouracil: Similar in structure but with a methyl group at the 1-position instead of deuterium atoms.
6-Amino-1,3-dimethyluracil: Contains additional methyl groups, affecting its reactivity and applications.
Uniqueness
6-Amino-5-nitroso-3-methyluracil-d3 is unique due to the presence of deuterium atoms, which can influence its physical and chemical properties. This isotopic labeling is particularly useful in research applications, such as tracing metabolic pathways and studying reaction mechanisms .
属性
IUPAC Name |
6-amino-5-nitroso-3-(trideuteriomethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-9-4(10)2(8-12)3(6)7-5(9)11/h6H2,1H3,(H,7,11)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDXLMQIDACJSU-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)N)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C(=C(NC1=O)N)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide](/img/structure/B587198.png)



![1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene](/img/structure/B587212.png)



